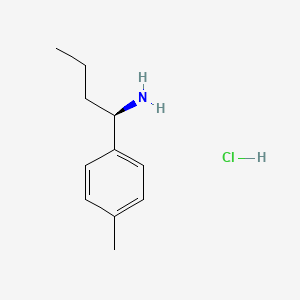

(R)-1-(p-Tolyl)butan-1-amine hydrochloride

Übersicht

Beschreibung

®-1-(p-Tolyl)butan-1-amine hydrochloride is a chiral amine compound that is often used in the synthesis of pharmaceuticals and other organic compounds. It is characterized by the presence of a p-tolyl group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(p-Tolyl)butan-1-amine hydrochloride typically involves the asymmetric reductive amination of a carbonyl compound. One common method is the use of ®-selective ω-transaminase enzymes, which facilitate the reductive amination of 4-hydroxy-2-butanone to produce ®-3-amino-1-butanol . This intermediate can then be further modified to obtain ®-1-(p-Tolyl)butan-1-amine hydrochloride.

Industrial Production Methods: In industrial settings, the production of ®-1-(p-Tolyl)butan-1-amine hydrochloride may involve the use of biocatalytic processes with engineered enzymes to enhance yield and selectivity. These processes are optimized for large-scale production, ensuring high efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Asymmetric Reductive Amination

The compound serves as a product of asymmetric reductive amination, where chiral induction is achieved using catalysts like iridium complexes with chiral ligands (e.g., TunePhos or JosiPhos) . For example:

-

Substrate : 4-Methylphenyl imine derivatives

-

Catalyst : Iridium-(R)-TunePhos (L5a )

-

Conditions : H₂ (50 psi), 25°C, 12–24 hours

-

Yield : 85–95%

This method is critical for synthesizing enantiomerically pure amines for drug intermediates .

Nucleophilic Substitution Reactions

The primary amine participates in nucleophilic substitutions, forming C–N bonds with alkyl/aryl halides:

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | Benzyl bromide | K₂CO₃, DMF, 80°C | N-Benzyl derivative | 78% | |

| Arylation | 4-Bromotoluene | Pd(OAc)₂, XPhos, 110°C | N-Aryl substituted amine | 65% |

Condensation with Carbonyl Compounds

The amine condenses with aldehydes/ketones to form Schiff bases, pivotal in catalysis and coordination chemistry:

-

Example : Reaction with benzaldehyde

Cross-Coupling Reactions

Palladium-mediated cross-couplings enable functionalization of the aromatic ring:

| Reaction | Catalyst System | Substrate | Yield | ee | Reference |

|---|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 72% | N/A | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Aryl chlorides | 68% | >95% |

Hydrogenation and Dehydrogenation

The compound acts as a chiral auxiliary in hydrogenation reactions:

-

Substrate : α,β-unsaturated imines

-

Catalyst : Iridium-(S)-MeO-Biphep (L17a )

-

Conditions : 50°C, H₂ (30 bar), 6 hours

-

Result : Enantioselective reduction to saturated amines with 92–96% ee .

Salt Metathesis for Solubility Tuning

The hydrochloride salt undergoes anion exchange to improve solubility in nonpolar solvents:

-

Reagents : AgNO₃ or NaPF₆

-

Product : (R)-1-(p-Tolyl)butan-1-amine hexafluorophosphate

Acid-Base Reactions

Deprotonation of the hydrochloride salt generates the free amine for further reactivity:

-

Base : NaOH, KOH, or NH₄OH

-

Solvent : H₂O/Et₂O

-

Uses : Preparation of ligands for transition-metal catalysts .

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

®-1-(p-Tolyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral amine moieties.

Industry: The compound is utilized in the production of fine chemicals and agrochemicals

Wirkmechanismus

The mechanism by which ®-1-(p-Tolyl)butan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The p-tolyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

(S)-1-(p-Tolyl)butan-1-amine hydrochloride: The enantiomer of ®-1-(p-Tolyl)butan-1-amine hydrochloride, with similar chemical properties but different biological activity.

1-(p-Tolyl)ethan-1-amine hydrochloride: A structurally similar compound with a shorter carbon chain.

1-(p-Tolyl)propan-1-amine hydrochloride: Another similar compound with a different carbon chain length.

Uniqueness: ®-1-(p-Tolyl)butan-1-amine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in enzymatic reactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other specialized applications .

Biologische Aktivität

(R)-1-(p-Tolyl)butan-1-amine hydrochloride, a chiral amine with the chemical formula C_{11}H_{16}ClN, is notable for its potential biological activities and applications in medicinal chemistry. This compound features a butanamine backbone with a para-tolyl substituent, which contributes to its unique properties. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in chemical synthesis and biological research.

The biological activity of this compound is largely attributed to its amine group, which can form hydrogen bonds and ionic interactions with enzymes and receptors. This interaction can influence enzyme activity and receptor binding, potentially leading to various pharmacological effects. The hydrophobic para-tolyl group enhances the compound's binding affinity, allowing for more specific interactions with biological targets.

Pharmacological Properties

While specific pharmacological data on this compound may be limited, compounds with similar structures have been associated with various biological effects, including:

- Antimicrobial Activity : Research indicates that related compounds exhibit antibacterial and antifungal properties against a range of pathogens .

- Enzyme Interaction : The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways, indicating potential roles in biochemical processes.

Study on Antimicrobial Properties

A study investigating the antimicrobial properties of monomeric alkaloids included this compound as a reference compound. The results demonstrated that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Toxicity Assessment

In another study focusing on toxicity, compounds structurally similar to this compound were evaluated for their safety profiles. The findings indicated that while some derivatives exhibited high toxicity, others demonstrated acceptable safety margins at lower concentrations, suggesting that further investigation into the toxicity of this compound is warranted .

Research Applications

This compound has diverse applications in scientific research:

- Synthetic Chemistry : It serves as a building block in the synthesis of complex organic molecules, particularly those requiring chiral amine moieties.

- Pharmaceutical Development : The compound is used as an intermediate in the synthesis of pharmaceuticals, indicating its importance in drug development processes.

- Catalytic Applications : The amine group may act as a ligand for metal ions, which could be beneficial in designing new catalysts or functional molecules for various applications.

Comparative Analysis

The following table summarizes some structural features and biological activities of related compounds:

| Compound Name | CAS Number | Structural Features | Biological Activity |

|---|---|---|---|

| (R)-1-(p-Tolyl)butan-1-amine | 851597-79-0 | Chiral amine with para-tolyl | Potential antimicrobial activity |

| (S)-1-(p-Tolyl)butan-1-amine | 851597-80-7 | Enantiomer | Different biological activity profile |

| 1-(p-Tolyl)butan-1-amines | 22649647 | Non-chiral variant | Lacks chirality; different reactivity |

Q & A

Q. Basic: What are the recommended methods for synthesizing (R)-1-(p-Tolyl)butan-1-amine hydrochloride with high enantiomeric purity?

Answer:

The synthesis of enantiomerically pure this compound typically involves chiral resolution or asymmetric catalysis. For example, optical isomers of structurally similar compounds (e.g., N-alkyl-p-tolylpropan-2-amine hydrochlorides) have been synthesized via Grignard reactions using chiral precursors, followed by HCl salt formation . Key steps include:

- Use of enantiomerically pure starting materials (e.g., S(+)-propylene oxide) to control stereochemistry.

- Characterization via ¹H NMR to confirm chemical shifts and coupling constants indicative of the (R)-configuration .

- Recrystallization in polar solvents (e.g., ethanol/water mixtures) to enhance enantiomeric purity.

Q. Advanced: How can reaction conditions be optimized to improve yield in the catalytic reduction of primary amides to amines like this compound?

Answer:

Transition metal-free catalytic systems, such as N-heterocyclic carbene (NHC)-based potassium complexes, have shown promise in reducing primary amides to amines. Optimization strategies include:

- Solvent selection : Dry toluene minimizes side reactions and enhances reagent solubility .

- Catalyst loading : 2 mol% catalyst concentration balances cost and efficiency .

- Reagent stoichiometry : Excess HBPin (4 equiv) ensures complete reduction of the amide group .

- Temperature control : Reactions conducted at 110°C for 24 hours achieve >85% yield in analogous systems .

Q. Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- ¹H/¹³C NMR : Verify chemical shifts (e.g., δ 2.71 ppm for NH₃⁺ protons in butan-1-amine hydrochloride) and coupling constants to confirm stereochemistry .

- HPLC with chiral columns : Assess enantiomeric purity by separating (R) and (S) isomers .

- Melting point analysis : Compare observed values (e.g., 203–208°C for similar compounds) to literature data .

- Mass spectrometry (MS) : Confirm molecular weight (183.68 g/mol) and detect impurities .

Q. Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive bioassays?

Answer:

- Quality control (QC) protocols : Implement HPLC and MS for every batch to monitor peptide content, salt content, and impurities .

- Standardized reaction conditions : Control temperature, solvent purity, and catalyst activity to minimize deviations .

- Post-synthesis processing : Remove residual solvents (e.g., TFA) via lyophilization or dialysis to <1% levels .

- Statistical process control : Track yield and purity trends using control charts to identify outliers .

Q. Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Emergency protocols : For skin contact, rinse immediately with water for 15 minutes; for ingestion, seek medical attention and provide SDS .

- Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Q. Advanced: How does solvent choice influence stereochemical outcomes in this compound synthesis?

Answer:

- Polar aprotic solvents (DMF/THF) : Stabilize transition states in Grignard reactions, favoring specific stereoisomers .

- Chiral solvents (e.g., ethanol) : Enhance enantioselectivity during crystallization via hydrogen bonding .

- Solvent dielectric constant : Higher dielectric constants (e.g., water) may disrupt ion pairing, affecting salt formation kinetics .

Q. Basic: What are the optimal storage conditions to maintain the stability of this compound?

Answer:

- Temperature : Store at 2–8°C in a desiccator to prevent hygroscopic degradation .

- Atmosphere : Use argon or nitrogen to avoid oxidation .

- Light exposure : Protect from UV light by using amber glass containers .

- Shelf life : Monitor via periodic HPLC analysis; discard if purity drops below 95% .

Q. Advanced: How can computational modeling predict intermediates' reactivity in this compound synthesis?

Answer:

- Database mining : Use PISTACHIO and Reaxys to identify analogous reaction pathways and transition states .

- DFT calculations : Model energy barriers for key steps (e.g., amide reduction) to optimize catalyst design .

- Machine learning : Train models on existing kinetic data to predict yields under varying conditions .

Eigenschaften

IUPAC Name |

(1R)-1-(4-methylphenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-4-11(12)10-7-5-9(2)6-8-10;/h5-8,11H,3-4,12H2,1-2H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCFOUIIWWXJEI-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C1=CC=C(C=C1)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704199 | |

| Record name | (1R)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851597-79-0 | |

| Record name | (1R)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.